molecular formula C17H14N4O B10815909 2-[(1H-1,3-benzodiazol-1-yl)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(1H-1,3-benzodiazol-1-yl)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B10815909
M. Wt: 290.32 g/mol
InChI Key: ZISNXXHPWPDGCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-639117 involves multiple steps, starting with the preparation of the benzodiazole and pyridopyrimidinone intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of WAY-639117 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity .

Chemical Reactions Analysis

Types of Reactions

WAY-639117 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

WAY-639117 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of WAY-639117 involves its interaction with specific molecular targets, such as enzymes and receptors. It modulates various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and experimental conditions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to WAY-639117 include:

  • 2-[(1H-1,3-benzodiazol-1-yl)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives
  • Benzodiazole-based compounds
  • Pyridopyrimidinone analogs

Uniqueness

WAY-639117 is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its high purity and stability make it particularly valuable in research applications .

Biological Activity

The compound 2-[(1H-1,3-benzodiazol-1-yl)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic molecule notable for its complex structural features, including a pyrido[1,2-a]pyrimidin-4-one core and a benzodiazole moiety. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C17H14N4O
  • Molecular Weight : 290.32 g/mol

The presence of the benzodiazole ring enhances the compound's interaction capabilities with biological macromolecules, potentially influencing its pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in cancer therapy and enzyme modulation.

Targeting Pyruvate Kinase M2 (PKM2)

A significant area of interest involves the activation of the M2 isoform of pyruvate kinase (PKM2), which is crucial in cancer metabolism. Studies have shown that derivatives of pyrido[1,2-a]pyrimidin-4-one can act as potent PKM2 activators. For instance, research published in PubMed highlights that these compounds can selectively activate PKM2, leading to altered metabolic pathways in cancer cells .

The mechanism by which this compound exerts its effects may involve:

  • Binding Affinity : In silico docking studies suggest that this compound can bind effectively to PKM2, influencing its activity and potentially altering cancer cell metabolism .

Case Studies and Experimental Findings

Several studies have explored the biological implications of related compounds:

  • PKM2 Activation : A study identified a series of pyrido[1,2-a]pyrimidin-4-one derivatives as effective PKM2 activators through high-throughput screening. These activators demonstrated a novel binding mode and were shown to influence cancer cell metabolism significantly .
  • Antimicrobial Activity : Although focused on different derivatives, investigations into related benzodiazole compounds have shown promising antimicrobial properties. For example, extracts from actinomycetes containing similar structures exhibited significant antibacterial activity against various pathogens .

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs and their unique features:

Compound NameStructureUnique Features
2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-oneStructureContains dimethylamino group enhancing solubility
3-(4-hydroxyphenyl)-3-(3-hydroxypropyl)propanamideStructureExhibits anti-cancer properties
7-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidineStructureKnown for antiviral activity

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

2-(benzimidazol-1-ylmethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C17H14N4O/c1-12-6-7-16-19-13(8-17(22)21(16)9-12)10-20-11-18-14-4-2-3-5-15(14)20/h2-9,11H,10H2,1H3

InChI Key

ZISNXXHPWPDGCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=CC2=O)CN3C=NC4=CC=CC=C43)C=C1

Origin of Product

United States

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